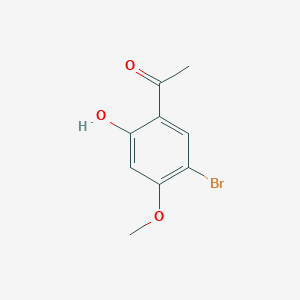

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Overview

Description

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known by its chemical formula C9H9BrO3 , is a synthetic organic compound. Its molecular weight is approximately 245.07 g/mol . The compound features a bromine atom, a hydroxyl group, and a methoxy group attached to a central ethanone backbone.

Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone consists of a phenyl ring with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position. The central ethanone moiety connects these substituents . The InChI code for this compound is 1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicine: Potential Therapeutic Applications

“1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone” has been explored for its potential therapeutic applications. It has been studied for its inhibitory effects on MMP-9 expression, which is significant in the context of cancer metastasis and inflammation . By regulating NF-κB and MAPK signaling pathways, this compound could be a candidate for anti-inflammatory and anticancer drugs .

Chemistry: Synthesis and Reactivity

In the field of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various chemical agents can be utilized to create a wide range of derivatives with potential applications in drug development and material science .

Materials Science: Advanced Material Development

The compound’s structural properties may be valuable in the development of advanced materials. Its molecular framework could be incorporated into polymers or coatings, potentially leading to new materials with unique properties for industrial applications .

Environmental Science: Analytical Applications

In environmental science, “1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone” could be used as a standard or reagent in analytical methods to detect and quantify environmental pollutants. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry .

Food Industry: Flavor and Fragrance Agent

While direct applications in the food industry are not well-documented, compounds like “1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone” could potentially be used as flavor or fragrance agents after thorough safety evaluations .

Cosmetics: Potential Use in Beauty Products

The compound might find applications in the cosmetics industry, possibly as a fragrance component or in the synthesis of complex molecules used in beauty products. However, its use would be subject to safety assessments and regulatory approvals .

Agriculture: Role in Plant Research

There is potential for this compound to be used in agricultural research, particularly in the study of plant responses to chemical stimuli or stress factors. It could serve as a tool to understand plant biology and improve crop resilience .

Safety and Hazards

Future Directions

Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone could explore its potential applications in drug development, especially considering its anti-inflammatory properties . Investigating its interactions with specific cellular pathways and identifying potential therapeutic targets would be valuable.

Mechanism of Action

Target of Action

It has been suggested that this compound may have inhibitory effects on pro-inflammatory cytokines .

Mode of Action

It is suggested that it may suppress pro-inflammatory responses by blocking certain signaling pathways

Biochemical Pathways

The compound is suggested to suppress pro-inflammatory responses, indicating that it may affect the biochemical pathways related to inflammation

Result of Action

It is suggested that the compound may have anti-inflammatory effects .

properties

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNBIVASILHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404837 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

CAS RN |

39503-61-2 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) interact with its targets and what are the downstream effects?

A: Research suggests that SE1 exhibits its anti-inflammatory and anti-tumor activity through multiple mechanisms. One key interaction involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This interaction is mediated through hydrogen and Pi-Pi bonds between SE1 and specific amino acid residues (TYR245 and HIS226) within the MMP-9 active site. [] By inhibiting MMP-9, SE1 effectively reduces gelatin digestion and the migration of human fibrosarcoma cells. []

Q2: What is the structural characterization of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone?

A: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) is an organic compound with the molecular formula C9H9BrO3. [] The crystal structure reveals that the ethanone group is slightly twisted relative to the aromatic ring with a dihedral angle of 3.6(2)°. [] An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom stabilizes this conformation. [] Additionally, π–π interactions between neighboring benzene rings contribute to the stability of the crystal structure. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, these can be calculated from the molecular formula and confirmed through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: What is known about the in vitro and in vivo efficacy of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone?

A: In vitro studies have shown that SE1 effectively inhibits PMA-induced MMP-9 activity and migration of HT1080 human fibrosarcoma cells in a dose-dependent manner. [] These findings were supported by western blot and immunofluorescence analyses, which confirmed the inhibitory effects of SE1 on MAPK and NF-κB signaling pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)

![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)